1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine
Overview
Description
1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine has been studied in various cancer cell lines. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. In addition, it has been shown to inhibit the expression of various proteins involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine in lab experiments include its potent antitumor and antibacterial activity. However, its limitations include its potential toxicity and lack of specificity towards cancer cells.
Future Directions
There are several potential future directions for 1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine. One direction involves the development of analogs with improved specificity towards cancer cells. Another direction involves the investigation of its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
In conclusion, this compound is a compound that has shown potential applications in medicinal chemistry. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as an anticancer and antibacterial agent.
Scientific Research Applications
1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-cyclohexylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIUNLULOHWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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